molecular formula C12H14O4 B8399758 5-(1,2-Dihydroxypropyl)-4-methylisobenzofuran-1(3H)-one

5-(1,2-Dihydroxypropyl)-4-methylisobenzofuran-1(3H)-one

Cat. No. B8399758
M. Wt: 222.24 g/mol
InChI Key: JIIIQRGCXJSLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206198B2

Procedure details

To (E)-4-methyl-5-(prop-1-en-1-yl)isobenzofuran-1(3H)-one (300 mg, 1.59 mmol) in acetonitrile/water (10/1, 18 mL) was added NMO (243 mg, 2.07 mmol) and potassium osmate(VI) dihydrate (29.4 mg, 0.080 mmol) at 0° C. The reaction mixture was allowed to warm to rt and stirred at rt for 2 h. TLC showed the reaction completed. The reaction mixture was filtered through a pad of silica gel, rinsed with 10% MeOH/DCM. The crude product was purified with column chromatography (0-10% MeOH/DCM) to give the title compound. LCMS: [(M+1)]+=223
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
29.4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10](/[CH:11]=[CH:12]/[CH3:13])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][O:5][C:6]2=[O:14].C[N+]1([O-])CC[O:19]CC1.C(#N)C.[OH2:26]>O.O.[O-][Os]([O-])(=O)=O.[K+].[K+]>[OH:26][CH:11]([C:10]1[C:2]([CH3:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:14])[O:5][CH2:4]2)[CH:12]([OH:19])[CH3:13] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=C2COC(C2=CC=C1\C=C\C)=O
Name
Quantity
243 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
29.4 mg
Type
catalyst
Smiles
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of silica gel
WASH
Type
WASH
Details
rinsed with 10% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
The crude product was purified with column chromatography (0-10% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(C)O)C=1C(=C2COC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.